REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])([O-])=O.[S:15]([O-:19])([O-])(=O)=[O:16].[Mg+2].[H][H].[C:23]1(C)C=CC=CC=1>[Pd]>[CH3:23][S:15]([NH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12])(=[O:19])=[O:16] |f:1.2|
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Name
|
|
Quantity
|
6.04 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)OC
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Name
|
|
Quantity
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2 kg
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
|
100 L
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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125 g
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Type
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catalyst
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Smiles
|
[Pd]
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Type
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CUSTOM
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Details
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The mixture is then stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 40°
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Type
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ADDITION
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Details
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After the addition
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Type
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FILTRATION
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Details
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the mixture is filtered
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Type
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ADDITION
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Details
|
The filtrate containing methyl 2-aminophenylacetate
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Type
|
TEMPERATURE
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Details
|
is cooled to -20°
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Type
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ADDITION
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Details
|
triethylamine (3.75 kg) is added all at once
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Type
|
STIRRING
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Details
|
with stirring
|
Type
|
ADDITION
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Details
|
This is followed by the slow addition of a solution of methanesulfonyl chloride (3.91 kg) in toluene (4.5L)
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Type
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CUSTOM
|
Details
|
the temperature between -2° and 5°
|
Type
|
STIRRING
|
Details
|
After stirring at -2° for 1 hour
|
Duration
|
1 h
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Type
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FILTRATION
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Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
washed with toluene (10 l)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (45 l) and methanol (8 l)
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Type
|
CUSTOM
|
Details
|
The solid is dried at 50° in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)NC1=C(C=CC=C1)CC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |